delta-Octalactone

説明

Delta-Octanolide, also known as Δ-octanolide, belongs to the class of organic compounds known as delta valerolactones. These are cyclic organic compounds containing an oxan-2- one moiety. Thus, Delta-octanolide is considered to be a fatty ester lipid molecule. Delta-Octanolide is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, Delta-octanolide is primarily located in the cytoplasm. Delta-Octanolide exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, Delta-octanolide can be found in fats and oils and fruits. This makes Delta-octanolide a potential biomarker for the consumption of these food products.

作用機序

Target of Action

Delta-Octalactone (δ-Octalactone) is a lactone and aroma compound with a creamy cocoa, coconut, and peach flavor . It is predominantly used in the flavor and fragrance industry due to its attractive coconut character with significant creamy and hay notes .

Mode of Action

The mode of action of δ-Octalactone primarily involves its interaction with olfactory receptors, which are responsible for the sense of smell. When inhaled, δ-Octalactone binds to these receptors, triggering a neural response that is interpreted by the brain as the characteristic creamy cocoa, coconut, and peach aroma .

Biochemical Pathways

The biosynthesis of δ-Octalactone involves several biochemical pathways. One of the main pathways is the β-oxidation of fatty acids, which leads to the formation of lactones . Another pathway involves the Baeyer–Villiger oxidation of cyclic ketones . These pathways are commonly found in microorganisms and fruits .

Result of Action

The primary result of δ-Octalactone’s action is the elicitation of a specific aroma characterized by creamy cocoa, coconut, and peach notes . This aroma can enhance the sensory experience of various products, including foods, beverages, and cosmetics .

Action Environment

The action of δ-Octalactone can be influenced by various environmental factors. For instance, its volatility and aroma intensity can be affected by temperature and humidity. Furthermore, in the context of its use in products, factors such as the product’s composition, pH, and storage conditions can influence the stability and efficacy of δ-Octalactone .

生物活性

Delta-Octalactone , also known as δ-octalactone , is a cyclic ester (lactone) with the chemical formula . It is known for its distinctive creamy and coconut-like aroma and is utilized in various applications, including flavoring, fragrance, and as a potential biopesticide. This article focuses on the biological activity of this compound, highlighting its effects on insects, potential toxicity, and ecological implications.

Insect Repellency

Research has demonstrated that this compound exhibits significant insect repellent properties, particularly against tsetse flies (Glossina spp.). A study evaluated the repellency of this compound and its analogues in a controlled environment. The results indicated that this compound had an RD50 (the dose required to repel 50% of the test population) of 0.34 g/ml for G. pallidipes and 0.22 g/ml for G. morsitans morsitans. Comparatively, other lactones showed varying levels of effectiveness, with δ-nonalactone being the most potent analogue tested .

| Compound | RD50 (g/ml) G. pallidipes | RD50 (g/ml) G. morsitans |

|---|---|---|

| δ-Octalactone | 0.34 | 0.22 |

| δ-Nonalactone | 0.26 | 0.20 |

| δ-Heptalactone | Not specified | Not specified |

The study also found that modifications to the lactone structure influenced its repellency; decreasing the ring size or chain length reduced effectiveness, while increasing chain length enhanced it .

Toxicity and Safety Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. In various assays, including the Ames test for mutagenicity, this compound did not exhibit mutagenic properties at concentrations up to 5000 μg/plate across multiple bacterial strains (Salmonella typhimurium and Escherichia coli) with or without metabolic activation . Furthermore, it was found to be non-cytotoxic in human cell-based assays.

Biodegradation studies indicate that this compound is biodegradable, with significant degradation observed over a period of 28 days . In ecotoxicity tests, it showed moderate toxicity to aquatic organisms; for instance, the 48-hour EC50 value for Daphnia magna was reported as 21 mg/L .

Metabolic Pathways and Production

This compound is produced naturally by various organisms, including yeast such as Saccharomyces cerevisiae, where it plays a role in fermentation processes . Its production can be influenced by substrate availability and fermentation conditions.

Case Study: this compound in Agricultural Applications

A notable application of this compound is its potential use in agricultural pest management. Research has explored its effectiveness as a repellent against fruit flies (Bactrocera spp.), which are significant agricultural pests. In field trials, this compound demonstrated promising results in reducing fruit fly populations when used in traps or as part of bait formulations.

Case Study: Flavoring Agent in Food Industry

This compound's pleasant aroma has led to its use in the food industry as a flavoring agent. Studies have analyzed its concentration in various food products, including wines and spirits, where it contributes to flavor complexity . Quantitative analyses using gas chromatography have identified this compound alongside other lactones in brandy, indicating its importance in flavor profiles .

科学的研究の応用

Flavoring Agent in Food Industry

Overview : Delta-octalactone is widely used as a flavoring agent due to its pleasant, creamy, coconut-like aroma. It is commonly found in various food products, including baked goods, dairy products, and beverages.

Case Study : A study highlighted the use of δ-octalactone in enhancing the flavor profile of fruit-based products. The compound was incorporated into formulations to improve sensory attributes without overpowering the natural flavors of fruits. Sensory evaluation tests indicated that δ-octalactone significantly enhanced the overall flavor acceptance among consumers .

Data Table 1: Flavor Profiles of Food Products Containing δ-Octalactone

| Product Type | Concentration (ppm) | Sensory Attributes Enhanced |

|---|---|---|

| Baked Goods | 50-200 | Creaminess, sweetness |

| Dairy Products | 20-100 | Coconut notes, richness |

| Beverages | 10-50 | Smoothness, tropical flavor |

Fragrance Industry

Overview : In the fragrance sector, δ-octalactone serves as a key ingredient in perfumes and personal care products. Its unique scent profile allows it to be used both as a primary note and as a fixative.

Case Study : Research conducted on the incorporation of δ-octalactone in floral fragrances demonstrated its ability to enhance longevity and complexity. Perfume formulations containing δ-octalactone were tested for stability and olfactory impact over time. Results showed that fragrances with δ-octalactone retained their scent profile longer compared to those without it .

Data Table 2: Stability of Fragrance Formulations with δ-Octalactone

| Fragrance Type | Composition (%) | Longevity (Hours) | Olfactory Impact Rating (1-10) |

|---|---|---|---|

| Floral Perfume | 5 | 8 | 9 |

| Citrus Blend | 3 | 6 | 7 |

| Woody Base | 4 | 10 | 8 |

Pest Repellent

Overview : this compound has shown potential as a natural repellent against various pests, including tsetse flies (Glossina spp.). Its efficacy is attributed to its olfactory properties that deter insect activity.

Case Study : A study evaluated the repellent properties of δ-octalactone against Glossina morsitans morsitans in controlled environments. The results indicated that δ-octalactone significantly reduced fly attraction at concentrations as low as 0.1% . The compound's effectiveness was compared with synthetic repellents, showing comparable results.

Data Table 3: Repellent Efficacy of δ-Octalactone Against Tsetse Flies

| Concentration (%) | Fly Attraction Reduction (%) |

|---|---|

| 0.1 | 75 |

| 0.5 | 90 |

| 1.0 | 95 |

Environmental Safety and Toxicology

Overview : While exploring its applications, it is crucial to assess the safety profile of δ-octalactone. Toxicological studies have been conducted to evaluate its effects on reproductive health and aquatic organisms.

Case Study : In a reproductive toxicity screening test using Sprague Dawley rats, no significant adverse effects were reported at various dosages (up to 1000 mg/kg/day) over extended periods . Additionally, ecotoxicological assessments indicated that δ-octalactone has a low environmental impact with an EC50 value of 21 mg/L for Daphnia magna .

化学反応の分析

Hydrolysis and Equilibrium Dynamics

Hydrolysis of δ-octalactone under basic or acidic conditions yields 5-hydroxyoctanoic acid. The reaction equilibrium favors the lactone form due to entropic factors, as hydrolysis produces only one product (vs. two for linear esters). This is evidenced by its resistance to spontaneous hydrolysis compared to γ-lactones, which cyclize readily .

Conditions and Outcomes

| Reaction Type | Conditions | Product | Equilibrium Constant (K) |

|---|---|---|---|

| Alkaline Hydrolysis | 1M NaOH, reflux | 5-hydroxyoctanoic acid | Lower than linear esters |

| Acidic Hydrolysis | H₂SO₄, 80°C | 5-hydroxyoctanoic acid | Not quantified |

Biodegradation studies show 85% mineralization in 28 days (OECD 301F), indicating environmental hydrolysis predominance .

Aminolysis and Amide Formation

δ-Octalactone reacts with amines to form 5-hydroxyoctanamide and corresponding alcohols. For example, with methylamine:

This reaction parallels ester aminolysis, with lactone ring-opening driven by nucleophilic attack at the carbonyl carbon .

Reduction to Diols

Reduction with lithium aluminum hydride (LiAlH₄) converts δ-octalactone to 1,5-pentanediol derivatives:

The reaction proceeds via hydride transfer to the carbonyl group, followed by ring opening .

Thermal Stability and Polymerization

δ-Octalactone exhibits moderate thermal stability (flash point: 125°C) but polymerizes over time, forming viscous oligomers. This is attributed to intermolecular esterification:

TCI America notes polymerization risk during storage, necessitating cool, dark conditions . ScenTree highlights phase separation in ethanol solutions due to oligomer formation .

Biotechnological Modifications

Microbial systems (e.g., Saccharomyces cerevisiae) dehydrogenate 3,11-dihydroxymyristic acid to δ-octalactone . Conversely, hydratase enzymes in heat-stressed bacteria enhance lactone degradation, suggesting bidirectional metabolic pathways .

Halolactonization and Electrophilic Additions

While not directly studied for δ-octalactone, halolactonization of alkenes (e.g., bromine addition) is a general lactone synthesis method. For δ-octalactone, analogous reactivity would involve electrophilic attack at the α-carbon, though experimental validation is lacking .

Environmental Degradation Pathways

δ-Octalactone undergoes rapid biodegradation (85% in 28 days) via esterase-mediated hydrolysis, yielding non-toxic 5-hydroxyoctanoic acid. Ecotoxicological screening shows low risk (fish LC₅₀: 436.1 mg/L) .

特性

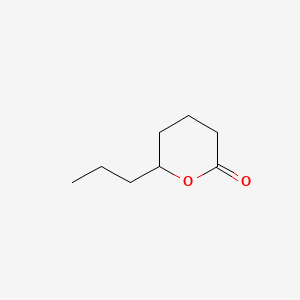

IUPAC Name |

6-propyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-4-7-5-3-6-8(9)10-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTRVXSHONWYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047164 | |

| Record name | delta-Octanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a coconut-like odour | |

| Record name | delta-Octalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/43/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.994-0.999 | |

| Record name | delta-Octalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/43/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

698-76-0 | |

| Record name | δ-Octalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Octalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, tetrahydro-6-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Octanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-6-propyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-OCTALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AA944C37V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is δ-octalactone, and where is it found?

A1: δ-Octalactone (also known as 5-pentyloxolan-2-one) is a cyclic ester belonging to the lactone family. It contributes to the aroma profile of several fruits, including raspberries [, ], pawpaws [], and even some honey varieties [, ].

Q2: How does the concentration of δ-octalactone vary in raspberries?

A2: Research shows that δ-octalactone concentrations can vary significantly between raspberry cultivars and even within the same cultivar grown in different locations []. Factors like geographical location and environmental conditions can influence the volatile compound profile of raspberries. Interestingly, a study comparing genetically modified, raspberry bushy dwarf virus-resistant raspberries to the wild-type 'Meeker' found no significant differences in δ-octalactone levels [].

Q3: What is the aroma profile of δ-octalactone?

A3: Described as having a sweet, creamy, coconut-like odor, δ-octalactone is a key contributor to the overall aroma profile of various fruits [, ]. It is often used in food and beverage flavorings to impart these desirable sensory characteristics.

Q4: Are there any specific analytical techniques used to analyze δ-octalactone?

A4: Several analytical techniques are employed to identify and quantify δ-octalactone in various matrices. Common methods include:

Q5: Has the chirality of δ-octalactone been investigated?

A5: Yes, research has focused on the lipase-catalyzed resolution of δ-lactones, including δ-octalactone []. This research explores the use of enzymes to separate the enantiomers (mirror image molecules) of these compounds, which can have different sensory properties.

Q6: Beyond its natural occurrence, are there any synthetic applications of δ-octalactone?

A6: δ-Octalactone's appealing aroma has led to its use as a component in synthetic flavor formulations. For example, it's been incorporated into a caramel-flavored feed for zebrafish to enhance palatability and study its effects on fish development and appetite [].

Q7: Are there any known alternatives or substitutes for δ-octalactone in flavorings?

A7: While specific alternatives to δ-octalactone depend on the desired flavor profile, other lactones like γ-decalactone or γ-octalactone might offer similar sensory characteristics in some applications [, , ]. Further research is needed to explore and compare the efficacy and sensory impact of potential substitutes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。